tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-Bromo-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H13BrN2O2 and a molecular weight of 297.15 g/mol .
Mechanism of Action
Target of Action
Tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method includes the reaction of 6-bromoindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 6-Bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted indazole derivatives
- Oxidized or reduced indazole compounds
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Chemistry: tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole-based compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases. They are studied for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. It is also employed in the synthesis of specialty chemicals for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl 6-Bromo-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
- 5-Bromo-3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Uniqueness: tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 6-bromoindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCDPNWVLWUEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653354 |
Source
|
Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-77-2 |
Source
|
Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-indazole, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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